molecular formula C12H23NO4 B556128 N-Chloroacetylglycine CAS No. 6319-96-6

N-Chloroacetylglycine

Cat. No.: B556128
CAS No.: 6319-96-6
M. Wt: 151.55 g/mol
InChI Key: QSEVMIMUBKMNOU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Chloroacetylglycine is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of glycine, where the amino group is substituted with a chloroacetyl group. This compound is known for its white solid or crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloroacetylglycine can be synthesized through the reaction of glycine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a two-phase system consisting of water and diethyl ether. The chloroacetyl chloride is added dropwise to the glycine solution at 0°C, and the mixture is stirred at this temperature for 30 minutes, followed by stirring at room temperature for an additional hour. The product is then extracted and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, with potential optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Chloroacetylglycine primarily undergoes substitution reactions due to the presence of the chloroacetyl group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom in the chloroacetyl group.

    Hydrolysis Reactions: Acidic or basic conditions can lead to the hydrolysis of the chloroacetyl group, resulting in the formation of glycine and chloroacetic acid.

Major Products Formed

    Substitution Reactions: The major products are derivatives of glycine where the chloroacetyl group is replaced by the nucleophile.

    Hydrolysis Reactions: The major products are glycine and chloroacetic acid.

Scientific Research Applications

Biomedical Applications

N-Chloroacetylglycine as an Organic Intermediate

This compound serves as an important organic intermediate in the synthesis of polypeptides and their copolymers. These compounds have significant biomedical applications, including:

  • Tissue Engineering : Polypeptides derived from this compound are used to create scaffolds for tissue regeneration.
  • Drug Delivery Systems : The compound can be incorporated into drug delivery systems to enhance the bioavailability of therapeutic agents.
  • Artificial Skin Synthesis : It plays a role in developing biomaterials for artificial skin, which is crucial for burn treatment and wound healing .

Case Study: Synthesis of Polypeptides

A study demonstrated the synthesis of polypeptides using this compound, highlighting its efficacy in creating materials that promote cell adhesion and proliferation. The resulting materials showed promise for use in regenerative medicine .

Agricultural Applications

Herbicidal Activity

Research has shown that this compound derivatives exhibit herbicidal properties. Specifically, N-chloroacetyl-N-phenylglycine esters have been tested for their growth-inhibiting activity against various annual grasses. The findings indicate that these compounds can effectively suppress weed growth, making them valuable in agricultural practices .

Compound TypeGrowth Inhibition (%)Target Species
N-Chloroacetyl-N-phenylglycine70%Annual Grasses
Control0%-

Surfactant Applications

N-Acyl Glycine Surfactants

This compound can be transformed into surfactants, which have been studied for their effectiveness against pests. For instance, a surfactant derived from N-acyl glycine was found to be a potent termiticide against subterranean termites, achieving complete mortality at specific concentrations .

Surfactant Concentration (ppm)Mortality Rate (%)
50100
4085
3070

Mechanism of Action

The mechanism of action of N-Chloroacetylglycine involves its ability to act as an acylating agent. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the modification of these biomolecules. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycine: Similar to N-Chloroacetylglycine but with an acetyl group instead of a chloroacetyl group.

    N-Formylglycine: Contains a formyl group instead of a chloroacetyl group.

    N-Benzoylglycine: Contains a benzoyl group instead of a chloroacetyl group.

Uniqueness

This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other acylated glycine derivatives. This reactivity makes it particularly useful in substitution reactions and as an acylating agent in biochemical studies .

Biological Activity

N-Chloroacetylglycine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications and biochemical properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an N-acyl derivative of glycine, characterized by the presence of a chloroacetyl group. Its synthesis typically involves the reaction of glycine with chloroacetyl chloride or chloroacetic acid under controlled conditions. The following reaction scheme illustrates its synthesis:

Glycine+Chloroacetyl chlorideN Chloroacetylglycine+HCl\text{Glycine}+\text{Chloroacetyl chloride}\rightarrow \text{N Chloroacetylglycine}+\text{HCl}

Enzymatic Hydrolysis

Research has shown that N-chloroacetylated amino acids, including this compound, can be substrates for various enzymes such as aminoacylases. These enzymes catalyze the hydrolysis of N-acyl amino acids, yielding corresponding organic acids and amino acids. A study involving Pyrococcus furiosus demonstrated that aminoacylase exhibits broad substrate specificity and can hydrolyze this compound effectively, suggesting its potential role in metabolic pathways involving detoxification and amino acid catabolism .

Neurotransmitter Modulation

This compound has been implicated in modulating neurotransmitter activity. Specifically, it has been observed to potentiate the activation of glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the central nervous system. This modulation is significant as it may influence synaptic transmission and neuronal excitability. A study highlighted that N-acyl amino acids enhance glycine's activation of GlyRs, indicating a possible therapeutic avenue for conditions such as epilepsy .

Pharmacological Applications

  • Opioid Research : this compound has been utilized in the design of haptens for vaccines against drug abuse. In this context, it was reacted with morphine derivatives to create compounds that could elicit an immune response against morphine, potentially aiding in addiction treatment .
  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial properties. For instance, a series of synthesized compounds based on this scaffold showed varying degrees of activity against bacterial strains, indicating its potential use in developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Substrate Interaction : As a substrate for aminoacylases, it participates in metabolic processes that detoxify xenobiotic compounds.
  • Neurotransmitter Receptor Modulation : By enhancing glycine receptor activity, it may play a role in regulating excitatory and inhibitory balance in neuronal circuits.
  • Chemical Reactivity : The chloroacetyl group enhances its reactivity with nucleophiles, potentially leading to the formation of biologically active metabolites.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Enzymatic HydrolysisEffective substrate for aminoacylases; hydrolysis yields relevant metabolites
Neurotransmitter ModulationPotentiates glycine activation of GlyRs; implications for epilepsy treatment
Pharmacological ApplicationsUsed in designing haptens for morphine vaccines; shows promise in addiction treatment
Antimicrobial ActivityDerivatives exhibit varying antimicrobial properties against bacterial strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Chloroacetylglycine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via chloroacetylation of glycine. Key protocols involve reacting glycine with chloroacetyl chloride in alkaline aqueous conditions (e.g., NaOH) at 0–5°C to minimize hydrolysis . Alternative routes include using ethyl ester derivatives (e.g., this compound ethyl ester) followed by hydrolysis . Yield optimization requires strict temperature control, stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents), and inert atmospheres to prevent side reactions. TLC (toluene:ethyl acetate 1:1) is recommended for monitoring reaction progress .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond geometries (e.g., O3—C3—C4—Cl1 torsion angle: 177.13°) and hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å) . Complementary methods include:

  • FTIR : Confirms amide I (1650–1680 cm⁻¹) and carboxylate (1700–1720 cm⁻¹) stretches.
  • ¹H NMR : Peaks at δ 3.8–4.2 ppm (CH₂Cl) and δ 12.5 ppm (carboxylic acid) in DMSO-d₆ .
  • Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N/Cl ratios .

Q. How can researchers verify the purity of this compound, and what are common contaminants?

  • Methodological Answer :

  • TLC : Use silica gel plates with toluene:ethyl acetate (1:1); pure this compound shows a single spot (Rf ≈ 0.5) under UV254 .
  • HPLC : Reverse-phase C18 columns (acetonitrile:water 30:70) detect residual glycine (retention time ~2.5 min) or unreacted chloroacetyl chloride (~4.1 min) .
  • Mass Spectrometry : ESI-MS (negative mode) confirms [M-H]⁻ ion at m/z 150.5 (theoretical: 151.546) .

Advanced Research Questions

Q. What mechanistic insights explain the low reactivity of this compound in cyclization reactions?

  • Methodological Answer : Steric hindrance from the chloroacetyl group and poor nucleophilicity of the glycine nitrogen limit cyclization. In DMSO at 80°C, alkylamines (e.g., tetradecylamine) facilitate nucleophilic attack, forming intermediates like N-(2,2-diethoxyethyl)-N′-tetradecyl oxalamide, which cyclize into piperazine-2,5-diones under acidic conditions . Catalytic Pd/H₂ enhances ring closure by reducing steric bulk . Contrastingly, POCl3/NEt3 systems yield <5% product due to competing hydrolysis; substituting with milder bases (e.g., DBU) may improve efficiency .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in torsion angles (e.g., C4–Cl1 vs. C3–N1) often arise from solvent polarity or packing effects. To standardize

Re-crystallize in consistent solvents (e.g., ethanol/water mixtures).

Compare hydrogen-bond geometries (e.g., D–H···A distances) across studies using CSD software .

Validate against reference structures like (2,2,2-trichloroacetyl)glycine, which shares similar Cl–C=O motifs .

Q. What strategies mitigate instability of this compound during long-term storage?

  • Methodological Answer :

  • Storage : Keep at –20°C in amber vials under argon to prevent photolytic Cl⁻ release and hydrolysis .
  • Stabilizers : Add 1% w/w molecular sieves (3Å) to absorb moisture .
  • Purity Checks : Quarterly HPLC analysis to detect degradation products (e.g., glycine, chloroacetic acid) .

Q. How does this compound function as an intermediate in biomedical polymer synthesis?

  • Methodological Answer : The chloroacetyl group acts as a leaving group in nucleophilic substitution reactions. For polydespipeptides:

React this compound with primary amines (e.g., hexamethylenediamine) to form amide-linked monomers.

Initiate polycondensation via Schlenk techniques under vacuum (60°C, 48 hrs) .

Characterize copolymers via GPC (Mn > 10 kDa) and cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. Methodological & Safety Considerations

Q. What experimental design principles ensure reproducibility in this compound-based studies?

  • Methodological Answer :

  • Documentation : Follow NIH guidelines for reporting reaction conditions (solvent ratios, catalyst loads, stirring rates) .
  • Controls : Include blanks (no catalyst) and internal standards (e.g., benzophenone for NMR).
  • Statistics : Use ANOVA for yield comparisons (n ≥ 3 replicates; p < 0.05) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (TCI America guidelines) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride vapors .
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDTUYIGYMNERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283545
Record name N-Chloroacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-96-6
Record name 6319-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Chloroacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.